molecular formula C19H24FN3O3 B5158210 4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N~1~-isopropyl-4-oxobutanamide

4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N~1~-isopropyl-4-oxobutanamide

Cat. No.: B5158210
M. Wt: 361.4 g/mol
InChI Key: WATVZHLQRHPIFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N~1~-isopropyl-4-oxobutanamide is a synthetic compound known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of a fluorinated benzisoxazole ring, a piperidine moiety, and an isopropyl-substituted oxobutanamide group. It is often utilized in the development of pharmaceuticals due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N~1~-isopropyl-4-oxobutanamide typically involves multiple steps, starting with the formation of the benzisoxazole ring. The process often begins with the reaction of a fluorinated benzene derivative with hydroxylamine to form the benzisoxazole core. This intermediate is then reacted with piperidine under specific conditions to introduce the piperidine moiety. Finally, the isopropyl-substituted oxobutanamide group is attached through a series of acylation reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Key parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N~1~-isopropyl-4-oxobutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N~1~-isopropyl-4-oxobutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as an antipsychotic, antidepressant, and antimicrobial agent.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. It acts as an antagonist at certain receptors, modulating the activity of neurotransmitters like dopamine and serotonin. This modulation leads to changes in neuronal signaling pathways, which can result in therapeutic effects such as antipsychotic and antidepressant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N~1~-isopropyl-4-oxobutanamide is unique due to its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its fluorinated benzisoxazole ring enhances its metabolic stability and receptor binding affinity, making it a valuable compound in drug development .

Properties

IUPAC Name

4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxo-N-propan-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O3/c1-12(2)21-17(24)5-6-18(25)23-9-7-13(8-10-23)19-15-4-3-14(20)11-16(15)26-22-19/h3-4,11-13H,5-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATVZHLQRHPIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCC(=O)N1CCC(CC1)C2=NOC3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.